molecular formula C8H17ClN2O B568263 N,N-dimethylpiperidine-3-carboxamide hydrochloride CAS No. 112950-94-4

N,N-dimethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B568263
CAS No.: 112950-94-4
M. Wt: 192.687
InChI Key: CAOCILIXPFSSGE-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidine-3-carboxamide hydrochloride is an organic compound with the molecular formula C8H17ClN2O. It is a white to pale yellow crystalline solid that is highly soluble in water and alcohol. This compound is commonly used in organic synthesis as a catalyst, solvent, and reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpiperidine-3-carboxamide hydrochloride can be synthesized through a two-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It acts as a catalyst by facilitating the formation of transition states in chemical reactions. The compound’s structure allows it to stabilize reactive intermediates, thereby increasing the reaction rate. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

N,N-dimethylpiperidine-3-carboxamide hydrochloride can be compared with other similar compounds such as:

    N,N-dimethylpiperidine-4-carboxamide: Similar in structure but differs in the position of the carboxamide group.

    N,N-dimethylpiperidine-2-carboxamide: Another structural isomer with the carboxamide group at the 2-position.

    N,N-dimethylpiperidine-3-carboxamide: The non-hydrochloride form of the compound

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Biological Activity

N,N-dimethylpiperidine-3-carboxamide hydrochloride (also known as DMPC-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DMPC-HCl, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₆N₂O·HCl, with a molecular weight of 194.69 g/mol. The compound features a piperidine ring with a carboxamide functional group, which contributes to its biological activity.

The biological activity of DMPC-HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing the activity of these targets through the following mechanisms:

  • Enzyme Inhibition : DMPC-HCl has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Receptor Binding : The compound's structural similarities to other biologically active molecules allow it to bind to specific receptors, potentially influencing various signaling pathways in cells.

Applications in Research

DMPC-HCl has diverse applications in scientific research:

  • Medicinal Chemistry : It is investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds .
  • Biochemical Assays : The compound is employed in studies involving enzyme mechanisms and as a reagent in biochemical assays, aiding in the understanding of enzyme kinetics and interactions.
  • Cancer Research : Recent studies indicate that piperidine derivatives, including DMPC-HCl, exhibit anticancer activity. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

Several studies highlight the biological activity of DMPC-HCl and related compounds:

  • Inhibition of Cholinesterases : A study demonstrated that DMPC-HCl effectively inhibits AChE and BuChE, showcasing its potential for treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Anticancer Activity : Research involving piperidine derivatives indicated that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. These findings suggest that modifications to the piperidine structure can enhance anticancer properties .
  • Cathepsin K Inhibition : Novel derivatives based on piperidine-3-carboxamide were synthesized and evaluated for their inhibitory activities against cathepsin K, an enzyme involved in bone resorption. One derivative showed an IC₅₀ value of 13.52 µM, indicating promising anti-bone resorption activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMPC-HCl, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
N,N-diethylpiperidine-3-carboxamide hydrochlorideC₉H₁₉ClN₂OContains ethyl groups instead of methyl groups
1-methylpiperidineC₆H₁₃NLacks carboxamide functionality
PiperidineC₅H₁₁NSimple structure without substituents
N-methylpyrrolidinoneC₆H₁₁NOFive-membered ring structure

DMPC-HCl stands out due to its dual functionality as both a catalyst and a reagent in biological studies. Its ability to stabilize reactive intermediates enhances its utility in synthetic chemistry and biological applications .

Properties

IUPAC Name

N,N-dimethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOCILIXPFSSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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